N-(8-propoxyquinolin-5-yl)pentanamide
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Overview
Description
N-(8-propoxyquinolin-5-yl)pentanamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure consists of a quinoline ring substituted with a propoxy group at the 8th position and a pentanamide group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-propoxyquinolin-5-yl)pentanamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Propoxy Group: The propoxy group can be introduced through an etherification reaction. This involves reacting the quinoline derivative with propyl bromide in the presence of a base such as potassium carbonate.
Formation of the Pentanamide Group: The final step involves the acylation of the quinoline derivative with pentanoyl chloride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(8-propoxyquinolin-5-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 5th position of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its quinoline core.
Medicine: Quinoline derivatives, including N-(8-propoxyquinolin-5-yl)pentanamide, have been investigated for their antimicrobial, antiviral, and anticancer properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(8-propoxyquinolin-5-yl)pentanamide is primarily related to its interaction with biological targets such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can interact with specific enzymes, leading to the inhibition of their activity and subsequent therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(8-methoxyquinolin-5-yl)pentanamide: Similar structure but with a methoxy group instead of a propoxy group.
N-(8-ethoxyquinolin-5-yl)pentanamide: Similar structure but with an ethoxy group instead of a propoxy group.
N-(8-butoxyquinolin-5-yl)pentanamide: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
N-(8-propoxyquinolin-5-yl)pentanamide is unique due to the presence of the propoxy group, which can influence its lipophilicity, biological activity, and interaction with molecular targets. The specific substitution pattern on the quinoline ring can also affect the compound’s pharmacokinetic properties and overall efficacy in various applications.
Properties
Molecular Formula |
C17H22N2O2 |
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Molecular Weight |
286.37 g/mol |
IUPAC Name |
N-(8-propoxyquinolin-5-yl)pentanamide |
InChI |
InChI=1S/C17H22N2O2/c1-3-5-8-16(20)19-14-9-10-15(21-12-4-2)17-13(14)7-6-11-18-17/h6-7,9-11H,3-5,8,12H2,1-2H3,(H,19,20) |
InChI Key |
RRNCTCTWXHPUFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=C2C=CC=NC2=C(C=C1)OCCC |
Origin of Product |
United States |
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